Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine
Description
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine is a secondary amine featuring a furan-2-ylmethyl group linked via an amine to a 1-(4-methoxy-phenyl)-ethyl substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPAOLAQWTWCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Mechanism and Substrate Preparation
Reductive amination is a widely employed method for synthesizing secondary amines. For Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine, this approach involves the reaction of 4-methoxyphenylacetaldehyde with furan-2-ylmethylamine in the presence of a reducing agent. The aldehyde undergoes condensation with the amine to form an imine intermediate, which is subsequently reduced to the target amine.
Key steps include:
Catalytic Hydrogenation
A representative procedure from analogous syntheses involves dissolving 4-methoxyphenylacetaldehyde (5.0 mmol) and furan-2-ylmethylamine (5.5 mmol) in methanol. After adding 10% Pd/C (0.5 g), the mixture is stirred under H₂ (1.5 MPa) at 40°C for 24 hours. Filtration and solvent evaporation yield the crude product, which is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:3). This method achieves yields exceeding 80%.
Borohydride-Mediated Reduction
Alternatively, NaBH₄ or NaBH₃CN can be used in stoichiometric reductions. For example, a mixture of 4-methoxyphenylacetaldehyde (10 mmol) and furan-2-ylmethylamine (12 mmol) in THF is treated with NaBH₃CN (15 mmol) at 0°C. The reaction proceeds to completion within 6 hours, followed by aqueous workup and column purification.
Nucleophilic Substitution Strategies
Alkylation of Primary Amines
This method involves the reaction of furan-2-ylmethylamine with 1-(4-methoxyphenyl)ethyl halides (e.g., bromide or iodide). In a typical procedure, 1-(4-methoxyphenyl)ethyl bromide (5.0 mmol) and furan-2-ylmethylamine (6.0 mmol) are combined in DMF with K₂CO₃ (10 mmol) as a base. The mixture is stirred at room temperature for 48–72 hours. Post-reaction processing includes extraction with ethyl acetate, drying (Na₂SO₄), and chromatography to isolate the product in 65–75% yield.
Microwave-Assisted Acceleration
Microwave irradiation reduces reaction times significantly. A mixture of 1-(4-methoxyphenyl)ethyl chloride (5 mmol), furan-2-ylmethylamine (6 mmol), and K₂CO₃ (10 mmol) in acetonitrile is heated at 100°C for 30 minutes under microwave conditions. This approach achieves comparable yields (70%) to conventional methods but with a 20-fold reduction in reaction time.
Condensation and Subsequent Reduction
Imine Formation via Aldehyde-Amine Condensation
A two-step synthesis begins with condensing furan-2-carbaldehyde (5 mmol) with 1-(4-methoxyphenyl)ethylamine (5 mmol) in ethanol containing 5% KOH. The mixture is stirred for 6 hours at room temperature, precipitating the imine intermediate. Filtration and recrystallization (methanol) yield the imine, which is then reduced using NaBH₄ in THF to furnish the target amine in 85% overall yield.
Green Chemistry Considerations
Recent advances emphasize solvent-free or water-mediated conditions. For instance, a mixture of furan-2-carbaldehyde and 1-(4-methoxyphenyl)ethylamine is ball-milled with NaBH₄ at room temperature for 2 hours, directly yielding the amine without isolating the imine. This mechanochemical approach reduces waste and improves atom economy.
Comparative Analysis of Methods
Experimental Optimization and Challenges
Solvent and Catalyst Selection
- Reductive Amination : Methanol and ethanol are preferred for their ability to dissolve both amine and aldehyde substrates. Pd/C exhibits superior activity compared to Raney nickel in hydrogenation steps.
- Alkylation : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine, while K₂CO₃ or Cs₂CO₃ minimizes side reactions.
Purification Techniques
Silica gel chromatography with ethyl acetate/petroleum ether (1:3 to 1:1) effectively separates the product from unreacted starting materials and byproducts. Recrystallization from methanol or ethyl acetate is viable for high-purity batches.
Side Reactions and Mitigation
- Over-alkylation : Excess alkylating agents may lead to quaternary ammonium salts. Using a slight excess of amine (1.2 equiv) mitigates this risk.
- Oxidation : Furan rings are susceptible to oxidation under acidic conditions. Maintaining neutral or slightly basic pH during reactions preserves the furan moiety.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl ketones, while reduction may produce furan-2-ylmethyl alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine exhibit significant anticancer activity. For instance, chalcone derivatives, which share structural similarities, have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study highlighted the effectiveness of a related compound in inducing apoptosis in breast cancer cells. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to enhanced cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives containing furan and methoxyphenyl groups possess broad-spectrum antibacterial and antifungal activities .
Case Study:
In one experiment, a furan-based derivative was tested against various strains of bacteria, showing significant inhibition zones in agar diffusion tests. This suggests potential applications in developing new antibacterial agents .
Polymerization Initiators
Furan derivatives are utilized as polymerization initiators due to their ability to undergo radical reactions under specific conditions. This compound can serve as a precursor for synthesizing novel polymeric materials with tailored properties.
Application Example:
Researchers have explored the use of furan-based compounds in creating biodegradable polymers that can be used in drug delivery systems or environmentally friendly packaging materials .
Spectroscopic Applications
The unique structural features of this compound make it suitable for various analytical applications, particularly in spectroscopic techniques such as UV-visible spectroscopy and NMR.
Case Study:
A recent study focused on using this compound as a chromogenic reagent for the spectrophotometric determination of metal ions in environmental samples. The results indicated high sensitivity and selectivity towards specific ions, showcasing its potential as an analytical tool .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Broad-spectrum activity against bacteria | |
| Materials Science | Polymerization initiators | Development of biodegradable polymers |
| Analytical Chemistry | Spectroscopic determination of metal ions | High sensitivity and selectivity |
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Substituent Length and Flexibility The target compound’s ethyl linker (C2) is shorter than the butenyl (C4) or branched butenyl groups in analogs . The double bond in butenyl-containing compounds (e.g., CAS 340025-61-8) introduces rigidity, which may affect binding to biological targets .
Aromatic Substitution
- The methoxyphenyl group in all compounds enhances hydrophobicity (logP ~2.5–3.5 estimated), favoring interactions with lipophilic targets.
- The addition of a phenyl group in CAS 436087-20-6 increases molecular weight and steric bulk, possibly reducing solubility compared to the target compound .
Synthetic Pathways Analogous compounds (e.g., cyanoacetamide derivatives) are synthesized via condensation reactions using ethanol and piperidine .
Biological Activity
- While the target compound’s activity is unreported, structurally related furan-amine hybrids (e.g., furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine) show moderate antibacterial activity (MIC = 40 μg/mL against Mtb H37Rv) . The ethyl linker’s simplicity may improve metabolic stability compared to indole-containing analogs.
Safety and Handling
- A related amine (CAS 436088-63-0) is classified as acutely toxic (Category 4 oral, H302) and irritant (H315, H319) . Similar precautions likely apply to the target compound.
Biological Activity
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, which modulates their activity. This modulation can lead to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with receptors that play roles in cancer proliferation and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing effectiveness in inhibiting growth. For instance:
Anticancer Properties
The compound has also demonstrated promising anticancer activity in several studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Notable findings include:
In one study, the compound was tested on MCF-7 cells, resulting in significant apoptosis as evidenced by increased caspase activity.
Antioxidant Activity
This compound has shown potential as an antioxidant. It is believed to scavenge free radicals, thereby reducing oxidative stress in cells:
Study 1: Anticancer Efficacy
In a study published in Acta Pharmacologica Sinica, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted where the compound was tested against a panel of bacteria and fungi. The results showed that it possessed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine, and how can purity be ensured?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling furan-2-ylmethylamine with 1-(4-methoxyphenyl)ethyl halides under inert conditions (e.g., N₂ atmosphere) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is critical to achieve >95% purity .
- Key Parameters : Monitor reaction pH (8–10 for amine stability) and temperature (40–60°C). Use LC-MS or ¹H/¹³C NMR to confirm structural integrity .
Q. How can researchers characterize the stereochemistry of this compound?
- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Compare retention times with known standards. Circular dichroism (CD) spectroscopy further confirms absolute configuration, especially for biologically active enantiomers .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology :
- Antimicrobial Activity : Test against Mycobacterium tuberculosis (Mtb) H37Rv using microplate Alamar Blue assay (MIC values <40 µg/mL indicate promise) .
- Neurotransmitter Modulation : Radioligand binding assays (e.g., serotonin/dopamine receptors) at 10 nM–10 µM concentrations .
Q. What safety protocols are essential for handling this compound?
- Guidelines : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Use PPE (gloves, goggles) and work in a fume hood. Store at room temperature in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methoxy group replacement) impact biological activity?
- SAR Insights :
- Fluorination : Para-fluoro analogs (e.g., 1-(4-fluorophenyl)ethylamine derivatives) show enhanced blood-brain barrier penetration .
- Methoxy Group Removal : Reduces serotonin receptor affinity by ~60% in comparative assays .
- Data Table :
| Modification | Receptor Binding (IC₅₀, nM) | LogP |
|---|---|---|
| Parent Compound | 120 ± 15 | 2.8 |
| 4-Fluoro Analog | 85 ± 10 | 3.1 |
| Methoxy-Free Analog | 290 ± 25 | 2.2 |
Q. How to resolve contradictions in reported antimicrobial activity data?
- Analysis : Discrepancies arise from strain-specific responses (e.g., Mtb vs. E. coli). Use standardized CLSI/MACS protocols. Negative results (MIC >40 µg/mL) may indicate efflux pump activity; combine with verapamil (efflux inhibitor) to validate .
Q. What metabolic pathways degrade this compound in vitro?
- Methodology : Incubate with liver microsomes (human/rat). Detect Phase I metabolites (e.g., N-demethylation, furan ring oxidation) via UPLC-QTOF-MS. CYP2D6 and CYP3A4 are primary enzymes involved. Compare with computational predictions (e.g., SwissADME) .
Q. Can computational models predict its PMT/vPvM (Persistence, Mobility, Toxicity) profile?
- Approach : Use QSAR tools (e.g., EPI Suite, TEST). Predicted t₁/₂ in water: ~83 days (moderate persistence). Log Kow = 1.4 suggests low bioaccumulation but high mobility in aquatic systems .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
